molecular formula C11H9FN6 B11867785 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine

Cat. No.: B11867785
M. Wt: 244.23 g/mol
InChI Key: AZQOODOAYDWFCH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a fluorophenyl group attached at the second position. The presence of the fluorine atom in the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves the condensation of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone or diester under acidic or basic conditions to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable amidine or guanidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H8FN5
  • Molecular Weight : 229.21 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment through its action as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of many cytokines and growth factors involved in cancer progression.

  • Mechanism of Action : By inhibiting JAK1, JAK2, and JAK3, the compound can disrupt the signaling pathways that promote tumor growth and survival.
  • Case Study Findings :
    • A study indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting significant efficacy ( ).
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be leveraged in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties. The ability to inhibit bacterial growth could make this compound a candidate for developing new antibiotics.

The biological activities of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be summarized as follows:

Activity TypeDescription
AnticancerInhibits JAK kinases; significant cytotoxicity against cancer cell lines.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; useful in inflammatory diseases.
AntimicrobialExhibits activity against certain bacterial strains; further research needed.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one
  • 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-thione
  • 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-sulfonamide

Comparison: 1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is unique due to the presence of the fluorine atom in the phenyl ring, which enhances its chemical stability and biological activity. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Biological Activity

1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that combines pyrazole and pyrimidine structures. Its molecular formula is C11H8FN5, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The unique structure of this compound includes a fluorophenyl group and an imino functional group, which enhance its reactivity and biological interactions. The compound's ability to interact with various biological targets makes it a promising candidate for drug development.

Property Value
Molecular FormulaC11H8FN5
Molecular Weight223.21 g/mol
Structural FeaturesPyrazole and Pyrimidine core with a fluorophenyl substituent
SolubilityVaries with solvent

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : The compound has been shown to inhibit certain kinases involved in cancer progression, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties : It demonstrates significant antimicrobial activity against various bacterial strains and fungi. Studies have shown that related pyrazolo[3,4-d]pyrimidines possess both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant pathogens .

Case Study: Anticancer Activity

A study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidines revealed that compounds with similar structures effectively inhibited CDK2 and CDK9, leading to reduced proliferation of cancer cells. The study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Kinase Inhibition : The compound's interaction with CDKs results in disrupted cell cycle progression, leading to apoptosis in cancer cells.
  • Enzyme Interaction : The imino group enhances binding affinity to target enzymes, increasing the compound's efficacy against microbial pathogens.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
This compoundContains a fluorophenyl groupAnticancer propertiesImino group enhances reactivity
1-(2-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amineChlorine instead of fluorineAntimicrobial activitySimilar structure but different halogen
1H-Pyrazolo[3,4-d]pyrimidin-5(4H)-oneLacks imino groupModerate biological activityLess reactive due to absence of imino group

Properties

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)18-11-7(5-16-18)10(13)17(14)6-15-11/h1-6,13H,14H2

InChI Key

AZQOODOAYDWFCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=N)N(C=N3)N)F

Origin of Product

United States

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